Epigenetic Multiple Ligand
Overview
Description
Epigenetic Multiple Ligand is a compound that interacts with multiple epigenetic targets simultaneously. Epigenetics refers to heritable changes in gene expression that do not involve changes to the underlying DNA sequence. These changes are often mediated by chemical modifications to DNA and histone proteins, which can affect chromatin structure and gene expression. This compound is designed to modulate these epigenetic modifications, making it a valuable tool in the study and treatment of various diseases, particularly cancer and neurological disorders .
Mechanism of Action
Target of Action
Epigenetic Multiple Ligand is a cell-permeable inhibitor that targets several chromatin-associated enzymes . These enzymes include SIRT1/2 , H3/SET7 , H3/p300/CBP , H4/RmtA , PABP1/CARM1 , and H4/PRMT1 . These targets play a crucial role in the regulation of gene expression and cellular function .
Mode of Action
This compound interacts with its targets by inhibiting substrate processing . This interaction results in changes in the activity of the targeted enzymes, leading to alterations in gene expression . The compound’s ability to modulate multiple epigenetic targets simultaneously is a key feature of its mode of action .
Biochemical Pathways
The this compound affects various biochemical pathways through its interaction with multiple targets. These pathways are involved in gene expression regulation and cellular function . The compound’s ability to modulate these pathways can lead to significant downstream effects, including changes in cell proliferation, differentiation, and survival .
Pharmacokinetics
This predictability can enhance the bioavailability of the compound and its therapeutic efficacy .
Result of Action
The action of this compound leads to molecular and cellular effects that can influence disease states. By inhibiting the activity of multiple chromatin-associated enzymes, the compound can induce changes in gene expression that may lead to apoptosis or granulocytic differentiation . These changes can have significant implications for disease treatment, particularly in the context of cancer and other multifactorial diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Epigenetic modifications are known to be vulnerable to environmental changes . Therefore, factors such as diet, lifestyle, and exposure to certain environmental conditions can potentially impact the action of this compound . Understanding these influences is crucial for optimizing the therapeutic use of this compound.
Biochemical Analysis
Biochemical Properties
The Epigenetic Multiple Ligand interacts with a variety of enzymes, proteins, and other biomolecules. It inhibits substrates processing by several chromatin-associated enzymes, including H4/PRMT1, H4/RmtA, H3/p300/CBP, PABP1/CARM1, H3/SET7, and SIRT1/2 . The nature of these interactions involves the inhibition of these enzymes, thereby affecting their function .
Cellular Effects
The this compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the processing of substrates by several chromatin-associated enzymes . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The this compound exerts its effects at the molecular level through binding interactions with biomolecules and inhibition or activation of enzymes. It inhibits substrates processing by several chromatin-associated enzymes, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the this compound has been observed to induce either apoptosis or granulocytic differentiation among U937 cell population . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .
Dosage Effects in Animal Models
The effects of the this compound vary with different dosages in animal models. Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not currently available .
Metabolic Pathways
The this compound is involved in several metabolic pathways through its interactions with various enzymes and cofactors. Specific details on these metabolic pathways and any effects on metabolic flux or metabolite levels are not currently available .
Transport and Distribution
The transport and distribution of the this compound within cells and tissues involve interactions with various transporters or binding proteins. Specific details on its localization or accumulation are not currently available .
Subcellular Localization
The subcellular localization of the this compound and any effects on its activity or function are not currently available . This could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Epigenetic Multiple Ligand typically involves the use of advanced organic synthesis techniques. The process often starts with the preparation of key intermediates, which are then subjected to various chemical reactions to form the final compound. Common synthetic routes include:
Step 1: Preparation of intermediates through reactions such as alkylation, acylation, or condensation.
Step 2: Formation of the core structure via cyclization or coupling reactions.
Step 3: Functionalization of the core structure through reactions like halogenation, hydroxylation, or methylation.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Epigenetic Multiple Ligand undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).
Major Products: The major products formed from these reactions depend on the specific functional groups present in the this compound and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Epigenetic Multiple Ligand has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the mechanisms of epigenetic modifications and their effects on gene expression.
Biology: Helps in understanding the role of epigenetic changes in cellular processes such as differentiation, development, and disease progression.
Medicine: Investigated as a potential therapeutic agent for treating diseases like cancer, where epigenetic dysregulation plays a key role. It is also explored for its potential in treating neurological disorders and other conditions linked to epigenetic changes.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting epigenetic pathways
Comparison with Similar Compounds
Epigenetic Multiple Ligand is unique in its ability to target multiple epigenetic modifications simultaneously, making it more versatile than compounds that target a single epigenetic mark. Similar compounds include:
DNA Methyltransferase Inhibitors: Such as 5-azacytidine and decitabine, which specifically inhibit DNA methylation.
Histone Deacetylase Inhibitors: Such as vorinostat and romidepsin, which target histone deacetylation.
Histone Methyltransferase Inhibitors: Such as tazemetostat, which inhibits histone methylation.
Compared to these single-target compounds, this compound offers a broader range of activity and potential therapeutic applications .
Properties
IUPAC Name |
(3E,5E)-3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Br4O4/c20-13-3-9(4-14(21)18(13)25)1-11-7-27-8-12(17(11)24)2-10-5-15(22)19(26)16(23)6-10/h1-6,25-26H,7-8H2/b11-1+,12-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDNMNJCJIIYJR-NJDSBKIZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=C(C(=C2)Br)O)Br)C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1OC/C(=C\C2=CC(=C(C(=C2)Br)O)Br)/C(=O)/C1=C/C3=CC(=C(C(=C3)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Br4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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